molecular formula C19H23ClN2O5S2 B6512356 5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946301-25-3

5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B6512356
CAS No.: 946301-25-3
M. Wt: 459.0 g/mol
InChI Key: OVVHKCIVCGZVSE-UHFFFAOYSA-N
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Description

The compound "5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide" is a complex organic molecule notable for its multifaceted applications in both scientific research and industry. As its structure suggests, it incorporates a variety of functional groups that grant it unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide" typically involves multiple steps:

  • Formation of the tetrahydroquinoline core: : This can be achieved through a Povarov reaction, which involves an aromatic aldehyde, an aniline, and an alkene in the presence of an acid catalyst.

  • Sulfonylation: : The core structure is then subjected to sulfonylation using propane-1-sulfonyl chloride under basic conditions.

  • Chlorination and methoxylation: : The aromatic ring is functionalized with chlorine and methoxy groups through selective electrophilic aromatic substitution reactions.

  • Coupling with benzene-1-sulfonamide: : The final step involves the coupling of the intermediate with benzene-1-sulfonamide in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In industrial settings, the synthesis may be optimized through flow chemistry techniques, which offer improved efficiency and scalability. Automation and continuous processing systems can significantly reduce reaction times and enhance product yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy group can undergo oxidation to form corresponding phenol derivatives.

  • Reduction: : The sulfonyl group can be reduced under hydrogenation conditions to yield the thiol counterpart.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or ceric ammonium nitrate.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Employing nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

  • Phenolic derivatives: from oxidation.

  • Thiols: from reduction.

  • A variety of substituted aromatics from nucleophilic substitutions.

Scientific Research Applications

"5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide" finds usage in diverse fields:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : As a tool in studying receptor-ligand interactions due to its unique binding properties.

  • Industry: : As a precursor in the manufacture of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological targets:

  • Molecular Targets: : It can bind to specific enzymes or receptors, inhibiting or modulating their activity.

  • Pathways Involved: : It may impact signal transduction pathways or metabolic processes, leading to varied biological effects.

Comparison with Similar Compounds

Unique Features

  • The combination of methoxy, sulfonyl, and chloro groups in the structure provides it with distinct chemical and physical properties not commonly found in similar molecules.

Similar Compounds

  • 5-chloro-2-methoxy-N-[1-(propane-1-sulfonyl)-quinolin-7-yl]benzene-1-sulfonamide: : Lacks the tetrahydro structure.

  • N-(4-sulfonylphenyl)-5-chloro-2-methoxyquinoline: : A simpler analog without the propane-1-sulfonyl side chain.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5S2/c1-3-11-28(23,24)22-10-4-5-14-6-8-16(13-17(14)22)21-29(25,26)19-12-15(20)7-9-18(19)27-2/h6-9,12-13,21H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVHKCIVCGZVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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